molecular formula C17H18N2O2 B2671285 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline CAS No. 640759-16-6

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline

Cat. No. B2671285
CAS RN: 640759-16-6
M. Wt: 282.343
InChI Key: PXOBZHYQHPRXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline is a chemical compound that belongs to the class of oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The oxazole ring is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .


Synthesis Analysis

The synthesis of oxazoline-based compounds, which are similar to oxazoles, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

Oxazoles, including 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes is one of the synthetic protocols for oxazoline, a compound similar to oxazoles .

Scientific Research Applications

Novel PET Probes for Alzheimer's Disease

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline derivatives have been investigated for their potential as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. For example, two radiofluoro-pegylated phenylbenzoxazole derivatives demonstrated high affinity for β-amyloid aggregates and showed promising results in vitro autoradiography with sections of post-mortem Alzheimer's disease brain and transgenic mouse brain, as well as in initial PET studies, suggesting their usefulness as PET agents for detecting β-amyloid plaques in the living human brain (Cui et al., 2012).

Synthesis of Fused Pyridine and Oxazole Derivatives

Research into the synthesis of fused pyridine-and oxazole-polycyclic systems from related compounds has contributed to the development of novel chemical entities with potential applications in various fields, including material science and pharmaceuticals. This includes reactions to produce dimethyl 7-oxo-7H-dibenzo[de,g]quinoline-4,5-dicarboxylate and related oxazoles, demonstrating the versatility of these compounds in chemical synthesis (Nlcolaides et al., 1989).

Antimicrobial Activities of Triazole Derivatives

Some novel 1,2,4-triazole derivatives, including those related to 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline, were synthesized and tested for their antimicrobial activities. Certain derivatives showed good or moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Advanced Material Applications

Research on heterocycle-based analogues of combretastatin A-4, incorporating structures related to 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline, has led to the discovery of compounds with significant oral bioavailability and antitumor activity in vivo. These findings suggest potential applications in the development of new anticancer therapies (Wang et al., 2002).

Mechanism of Action

While the specific mechanism of action for 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline is not mentioned in the search results, oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

The future directions for the study of 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new chemical entities for medicinal applications .

properties

IUPAC Name

2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-10(2)11-4-7-16-14(9-11)19-17(21-16)12-5-6-15(20-3)13(18)8-12/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOBZHYQHPRXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.